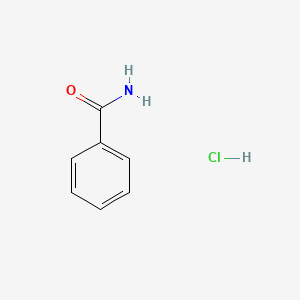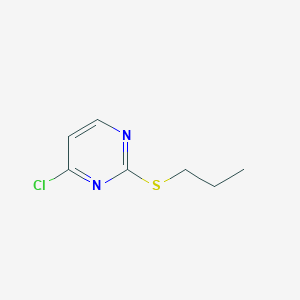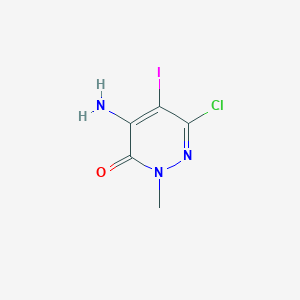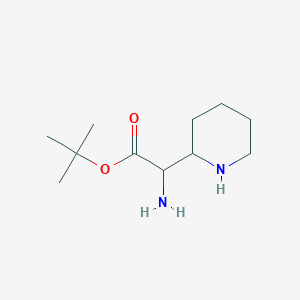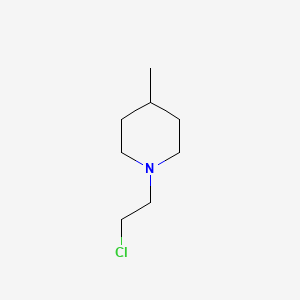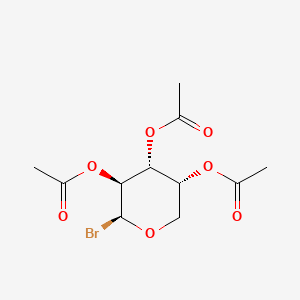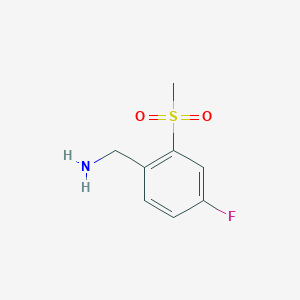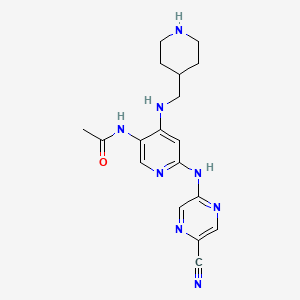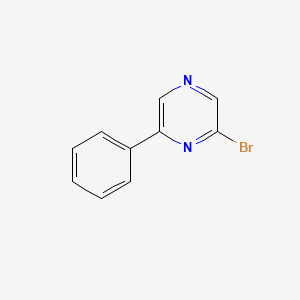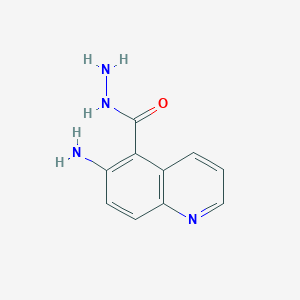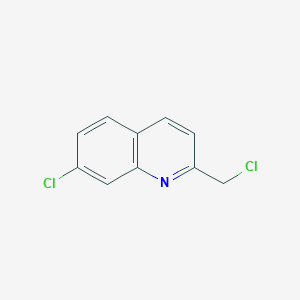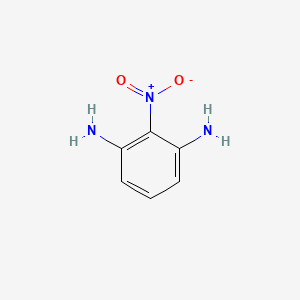![molecular formula C16H10N2O2S2 B8790067 2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL CAS No. 10398-63-7](/img/structure/B8790067.png)
2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol is a compound that belongs to the class of thiazolo[5,4-d]thiazole derivatives. These compounds are known for their electron-deficient systems, high oxidative stability, and rigid planar structures, which enable efficient intermolecular π–π overlap .
Preparation Methods
The synthesis of 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol typically involves a condensation reaction. One reported method involves the reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction conditions include the use of solvents such as dimethylformamide (DMF) and the addition of dithiooxamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by visible light photocatalysis.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organobase-modulated solvothermal conditions and the use of oxidants like O₂ . Major products formed from these reactions include imines and other substituted derivatives .
Scientific Research Applications
2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs) for photocatalytic applications
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol involves its electron-deficient thiazolo[5,4-d]thiazole core, which facilitates efficient electron transfer processes . This property is crucial for its photocatalytic activity, where it acts as a photoactive unit to generate reactive oxygen species (ROS) under visible light irradiation . The molecular targets and pathways involved include the activation of O₂ and the formation of superoxide anions (O₂•-) as key reactive intermediates .
Comparison with Similar Compounds
Similar compounds to 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol include other thiazolo[5,4-d]thiazole derivatives and compounds with similar electron-deficient cores, such as thiadiazole-based metal-organic frameworks (MOFs) and coordination polymers . Compared to these compounds, 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol exhibits superior photocatalytic activity and stability, making it a unique and valuable compound for various applications .
Properties
CAS No. |
10398-63-7 |
|---|---|
Molecular Formula |
C16H10N2O2S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[5-(2-hydroxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]phenol |
InChI |
InChI=1S/C16H10N2O2S2/c19-11-7-3-1-5-9(11)13-17-15-16(21-13)18-14(22-15)10-6-2-4-8-12(10)20/h1-8,19-20H |
InChI Key |
SRSPQANHRYSNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-tert-butylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B8789988.png)
